6-(2-Chloro-benzoylamino)-hexanoic acid
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Overview
Description
6-(2-Chloro-benzoylamino)-hexanoic acid is an organic compound that features a benzoylamino group attached to a hexanoic acid chain
Mechanism of Action
Mode of Action
It can be inferred from the structure of the compound that it might undergo reactions at the benzylic position . The compound contains a benzoyl group, which is known to participate in nucleophilic substitution reactions . The chlorine atom attached to the benzene ring might also play a role in its reactivity .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of 6-(2-Chloro-benzoylamino)-hexanoic acid might be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, the reactivity of the benzoyl group might be affected by the pH of the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-benzoylamino)-hexanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with hexanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-benzoylamino)-hexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major product is a substituted benzoylamino-hexanoic acid.
Scientific Research Applications
6-(2-Chloro-benzoylamino)-hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-benzoylamino-hexanoic acid
- 4-Chloro-benzoylamino-hexanoic acid
- 2,6-Dichloro-benzoylamino-hexanoic acid
Uniqueness
6-(2-Chloro-benzoylamino)-hexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
6-[(2-chlorobenzoyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-11-7-4-3-6-10(11)13(18)15-9-5-1-2-8-12(16)17/h3-4,6-7H,1-2,5,8-9H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWGGDIMBONNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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